molecular formula C13H11BrN2O B12616514 Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- CAS No. 918667-03-5

Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-

Cat. No.: B12616514
CAS No.: 918667-03-5
M. Wt: 291.14 g/mol
InChI Key: RFYJTEYYXWCBFA-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a bromine atom at the 4-position of the phenol ring and an imine group linking the phenol to a 5-methyl-2-pyridinyl moiety

Preparation Methods

The synthesis of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 5-methyl-2-aminopyridine in the presence of an acid catalyst. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the imine bond.

Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinone derivatives, while reduction of the imine group results in the formation of an amine.

Scientific Research Applications

Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with transition metals such as zinc, copper, and nickel

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial and antifungal agent. It can inhibit the growth of various pathogenic microorganisms.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structural features contribute to the properties of these materials.

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions through its phenolic hydroxyl and imine groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In coordination chemistry, the compound acts as a chelating agent, stabilizing metal ions and facilitating catalytic reactions.

Comparison with Similar Compounds

Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- can be compared with other similar compounds such as:

    Phenol, 2-bromo-4-methyl-: This compound has a similar bromine substitution but lacks the imine and pyridinyl groups. It is used in different applications, such as flavoring agents and intermediates in organic synthesis.

    Phenol, 4-bromo-2-[(phenylimino)methyl]-: This compound has a phenyl group instead of a pyridinyl group. It exhibits different chemical reactivity and applications, particularly in the field of thermochromism.

    Phenol, 4-bromo-2-[(E)-((2-pyridinyl)imino)methyl]-: This compound is similar but lacks the methyl group on the pyridinyl ring. It has different coordination chemistry properties and biological activities.

Properties

CAS No.

918667-03-5

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

4-bromo-2-[(5-methylpyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C13H11BrN2O/c1-9-2-5-13(15-7-9)16-8-10-6-11(14)3-4-12(10)17/h2-8,17H,1H3

InChI Key

RFYJTEYYXWCBFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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